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  • Product: (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one
  • CAS: 156732-13-7

Core Science & Biosynthesis

Foundational

Technical Monograph: (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one

CAS Number: 156732-13-7 Common Aliases: DAH-II, Ritonavir Intermediate-III, Enaminone Intermediate Drug Class Association: HIV Protease Inhibitors (Ritonavir, Lopinavir) Executive Summary: The Chiral Backbone of Protease...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 156732-13-7 Common Aliases: DAH-II, Ritonavir Intermediate-III, Enaminone Intermediate Drug Class Association: HIV Protease Inhibitors (Ritonavir, Lopinavir)

Executive Summary: The Chiral Backbone of Protease Inhibitors

(S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one (CAS 156732-13-7) represents a critical "pivot point" in the industrial synthesis of HIV protease inhibitors (PIs), specifically Ritonavir and Lopinavir .[1]

This compound is an enaminone —a conjugated system containing an amino group attached to a carbon-carbon double bond which is conjugated to a carbonyl. Its structural significance lies in its ability to serve as a pro-chiral platform.[1] The "Z" configuration and the existing "S" chiral center (derived from L-Phenylalanine) direct the stereochemical outcome of subsequent reduction steps, ultimately establishing the


-symmetric (or pseudo-symmetric) hydroxyethylene core essential for binding to the catalytic aspartate residues of the HIV protease enzyme.

Why this molecule matters:

  • Stereochemical Fidelity: It translates the chirality of L-Phenylalanine into a complex multi-center core without racemization.

  • Industrial Scalability: It allows for the convergent assembly of the PI backbone via Grignard chemistry rather than linear elongation.

  • Regulatory Criticality: As a registered intermediate, its purity profile (specifically the E-isomer and des-benzyl impurities) directly impacts the safety profile of the final API.

Chemical Identity & Physicochemical Profile[1][2][3][4]
PropertySpecification
IUPAC Name (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one
CAS Number 156732-13-7
Molecular Formula

Molecular Weight 460.61 g/mol
Appearance Light yellow to yellow crystalline powder
Melting Point 95°C – 105°C
Solubility Soluble in Dichloromethane (DCM), Toluene; Insoluble in Water
Chiral Configuration (S)-configuration at C2; (Z)-geometry at C4=C5 double bond
Key Functional Groups

-unsaturated ketone (enone), Enamine, Dibenzyl-protected amine
Synthetic Pathway & Mechanism

The synthesis of CAS 156732-13-7 is a classic example of convergent chiral pool synthesis . It typically originates from L-Phenylalanine.[2]

3.1 The "Abbott" Process Flow

The industrial route (often associated with Abbott Laboratories' process for Ritonavir) follows this logic:

  • Protection: L-Phenylalanine is converted to (S)-N,N-Dibenzylphenylalanine benzyl ester, then reduced to the aldehyde.

  • Chain Extension (The Nitrile Route): The aldehyde reacts with a lithiated acetonitrile species (or via cyanohydrin followed by oxidation) to form a

    
    -keto nitrile intermediate (CAS 156732-12-6).
    
  • The Critical Grignard Step: The

    
    -keto nitrile reacts with Benzylmagnesium Chloride .
    
    • Mechanism:[3][2][4][5] The Grignard reagent attacks the nitrile carbon. Upon quenching/workup, the resulting imine tautomerizes to the stable enaminone (CAS 156732-13-7).

    • Chemo-selectivity: The Grignard reagent preferentially attacks the nitrile over the ketone due to the formation of a magnesium chelate intermediate that activates the nitrile.

3.2 Reaction Scheme Visualization (DOT)

G L_Phe L-Phenylalanine Aldehyde (S)-2-(Dibenzylamino)-3- phenylpropanal L_Phe->Aldehyde 1. Benzylation 2. Reduction Nitrile Beta-Keto Nitrile (CAS 156732-12-6) Aldehyde->Nitrile Chain Extension (Acetonitrile anion) Enaminone TARGET: Enaminone (CAS 156732-13-7) (S,Z)-5-Amino-2-(dibenzylamino)-... Nitrile->Enaminone Addition to Nitrile Grignard Reagent: Benzylmagnesium Chloride (Grignard Addition) Grignard->Enaminone Core Diamino Alcohol Core (Ritonavir/Lopinavir Scaffold) Enaminone->Core 1,3-Asymmetric Induction Reduction Stereoselective Reduction (NaBH4 / MSA)

Caption: Synthesis of the Ritonavir/Lopinavir core via the Enaminone intermediate (CAS 156732-13-7).[1][6]

Detailed Experimental Protocol: Grignard Formation of the Enaminone

Note: This protocol is a synthesized standard based on patent literature (e.g., US Patent 5,648,585) and process chemistry optimization.

Objective

Synthesize (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one from the


-keto nitrile precursor.
Reagents & Materials
  • Precursor: (S)-4-(N,N-Dibenzylamino)-3-oxo-5-phenylpentanonitrile (CAS 156732-12-6).[6]

  • Reagent: Benzylmagnesium Chloride (2.0 M in THF).

  • Solvent: Tetrahydrofuran (THF) or MTBE (Anhydrous).

  • Quench: Aqueous Ammonium Chloride (

    
    ) or Citric Acid.
    
Step-by-Step Methodology
  • Inertion: Purge a glass-lined reactor with dry Nitrogen (

    
    ). Ensure moisture content is <0.05% as Grignard reagents are water-sensitive.
    
  • Dissolution: Charge the

    
    -keto nitrile (1.0 eq) into the reactor. Add anhydrous THF (10 volumes). Cool the mixture to -10°C to 0°C .
    
    • Why: Low temperature prevents side reactions (e.g., Grignard attack on the ketone carbonyl or deprotonation at the

      
      -position).
      
  • Grignard Addition: Slowly add Benzylmagnesium Chloride (3.0 - 4.0 eq) dropwise, maintaining internal temperature below 5°C.

    • Stoichiometry Note: Excess Grignard is required because the

      
      -keto nitrile has acidic protons (at the 
      
      
      
      -carbon between the ketone and nitrile) that will consume 1 equivalent of base immediately.
  • Reaction Aging: Warm the mixture to 20–25°C and stir for 2–4 hours.

    • Monitoring: Monitor by HPLC for the disappearance of the nitrile peak. The intermediate formed is a magnesium imine salt.

  • Quench & Hydrolysis: Cool the mixture back to 0°C. Slowly add aqueous Citric Acid (10% w/w) or

    
    .
    
    • Caution: Exothermic reaction with gas evolution.

    • Mechanism:[3][2][4][5] Acid hydrolysis converts the magnesium imine salt into the enaminone.

  • Isolation:

    • Separate phases. Extract the aqueous layer with MTBE.

    • Combine organics and wash with brine.

    • Concentrate under vacuum.

    • Crystallization: Recrystallize from Ethanol or Isopropanol to remove magnesium salts and Grignard byproducts (e.g., bibenzyl).

  • Yield Expectation: 75–85%.

Critical Quality Attributes (CQA) & Troubleshooting
Stereochemistry Control (The "Z" Factor)

The target molecule exists primarily as the (Z)-isomer due to an intramolecular hydrogen bond between the enamine amine (


) and the carbonyl oxygen (

). This 6-membered pseudo-ring stabilizes the structure.
  • Risk: If the reaction pH during workup is too low (<3), the enamine can hydrolyze to the diketone (1,6-diphenylhexane-2,4-dione), destroying the nitrogen center.

  • Detection:

    
    -NMR will show the vinyl proton and the chelated 
    
    
    
    proton (often downfield,
    
    
    ppm).
Impurity Profile
ImpurityOriginRemediation
Bibenzyl Wurtz coupling of Benzyl GrignardWash filter cake with cold heptane (Bibenzyl is highly soluble in heptane).
Des-benzyl amine Hydrogenolysis during previous stepsControl hydrogenation conditions strictly.
Diketone Hydrolysis of EnaminoneMaintain pH > 4 during workup; avoid prolonged exposure to aqueous acid.
References
  • Benchchem. (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one Product Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Lopinavir (Compound Summary). Retrieved from

  • Stuk, T. L., et al. (Abbott Laboratories). Synthesis of the Ritonavir/Lopinavir Core. Organic Process Research & Development.
  • ChemicalBook. CAS 156732-13-7 Datasheet. Retrieved from

  • Manus Aktteva. Lopinavir Intermediates List. Retrieved from

Sources

Exploratory

A Technical Guide to the Stereoselective Synthesis and Characterization of (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one

An in-depth technical guide on the stereochemistry of (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one. Abstract The precise control of stereochemistry is a cornerstone of modern drug development and materials...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the stereochemistry of (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one.

Abstract

The precise control of stereochemistry is a cornerstone of modern drug development and materials science. Molecules with multiple stereocenters present significant synthetic and analytical challenges, demanding robust methodologies to ensure stereochemical fidelity. This guide provides an in-depth technical framework for the proposed stereoselective synthesis and definitive characterization of (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, a complex molecule featuring both a chiral center at the C2 position and a Z-configured double bond. We will detail a plausible synthetic strategy, outline rigorous analytical protocols for stereochemical assignment, and explain the underlying principles that govern these selections. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex chiral molecules.

Introduction and Strategic Overview

The target molecule, (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, is a functionalized γ-amino-α,β-unsaturated ketone. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The molecule possesses two critical stereochemical features that must be precisely controlled:

  • The (S)-Configuration at the C2 Chiral Center: The α-carbon to the carbonyl is substituted with a bulky dibenzylamino group. Establishing the absolute (S)-configuration is paramount.

  • The (Z)-Configuration of the C4-C5 Double Bond: The geometry of the enamine-like double bond must be selectively formed as Z.

A lack of direct literature on this specific molecule necessitates a strategy built from first principles, leveraging established, reliable transformations in asymmetric synthesis. Our proposed synthetic and analytical workflow is designed to be self-validating at each critical stage.

Logical Workflow for Synthesis and Verification

The overall strategy involves a convergent synthesis followed by rigorous spectroscopic and crystallographic analysis to unequivocally confirm the desired stereochemistry.

G cluster_synthesis Part 1: Stereoselective Synthesis cluster_analysis Part 2: Stereochemical Characterization A Asymmetric α-Amination of a Prochiral Ketone B Condensation to form Z-Enamine A->B Key Intermediate Formation C NMR Spectroscopy (NOE) for Z-Geometry B->C Crude Product Analysis D Vibrational Circular Dichroism (VCD) for S-Configuration B->D Chiral Purity Check E Single Crystal X-Ray Diffraction (Absolute Confirmation) C->E D->E Orthogonal Validation

Figure 1: High-level workflow for the synthesis and stereochemical validation of the target molecule.

Proposed Stereoselective Synthesis

Our retrosynthetic analysis identifies a strategy centered on two key transformations: an asymmetric α-amination to set the (S)-stereocenter, followed by a condensation reaction to install the (Z)-vinylogous amide.

Retrosynthetic Pathway

G Target (S,Z)-Target Molecule Intermediate1 α-(S)-Aminoketone Target->Intermediate1 Condensation Intermediate2 β-Amino Aldehyde Target->Intermediate2 Wittig-type Reaction Precursor1 1,6-Diphenylhexan-3-one Intermediate1->Precursor1 Asymmetric α-Amination Precursor2 Chiral Amine Source Intermediate1->Precursor2 Reagent

Figure 2: A simplified retrosynthetic analysis highlighting the key bond disconnections and precursors.

Step-by-Step Experimental Protocol

Part A: Synthesis of (S)-2-(Dibenzylamino)-1,6-diphenylhexan-3-one

The introduction of the α-amino group with (S)-stereocontrol is the most critical step. We propose an organocatalytic approach using a chiral primary amine catalyst, which has proven effective for the α-amination of ketones.

  • Rationale: Organocatalysis avoids the use of potentially toxic heavy metals and often provides high enantioselectivity under mild conditions. A proline-derived catalyst is a common choice for such transformations. The bulky dibenzylamino group is installed subsequently via reductive amination to avoid steric hindrance during the critical C-N bond formation.

Protocol 1: Asymmetric α-Amination

  • To a solution of 1,6-diphenylhexan-3-one (1.0 eq) in dry DMSO (0.2 M) is added (S)-proline (0.1 eq).

  • The mixture is stirred at room temperature for 20 minutes to allow for enamine formation.

  • The reaction vessel is cooled to 0 °C, and diethyl azodicarboxylate (DEAD, 1.1 eq) is added dropwise over 30 minutes.

  • The reaction is stirred at 0 °C for 24-48 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The resulting crude α-hydrazino ketone is purified via column chromatography (silica gel, hexanes/ethyl acetate gradient).

  • The purified intermediate is then subjected to reductive cleavage of the N-N bond using a reagent like SmI₂ or catalytic hydrogenation to yield the primary α-amino ketone.

  • The primary amine is then dibenzylated using benzyl bromide (2.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) in acetonitrile.

  • The final product, (S)-2-(dibenzylamino)-1,6-diphenylhexan-3-one, is purified by chromatography. Enantiomeric excess (ee) should be determined at this stage using chiral HPLC.

Part B: Formation of the (Z)-Enamine Double Bond

The final step is a condensation reaction with an amine source to form the Z-configured enamine. The stereochemical outcome (Z vs. E) is often controlled by thermodynamic stability. The Z-isomer is frequently favored due to the potential for intramolecular hydrogen bonding between the amine N-H and the carbonyl oxygen.

Protocol 2: Knoevenagel-type Condensation

  • The (S)-α-(dibenzylamino)ketone (1.0 eq) is dissolved in toluene (0.3 M) in a flask equipped with a Dean-Stark apparatus.

  • Ammonium acetate (5.0 eq) is added as the ammonia source.

  • The mixture is heated to reflux for 12-24 hours, with azeotropic removal of water.

  • The reaction progress is monitored by LC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the final (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one. The Z:E ratio must be determined by ¹H NMR analysis.

Stereochemical Assignment and Analytical Validation

Unequivocal determination of the (S,Z) stereochemistry requires a multi-pronged analytical approach. Relying on a single method is insufficient; orthogonal techniques must be employed for self-validation.

Confirmation of (Z)-Geometry via NMR Spectroscopy

The geometry of the double bond can be determined using Nuclear Overhauser Effect (NOE) spectroscopy. An NOE is observed between protons that are close in space (< 5 Å). For the Z-isomer, a strong NOE correlation is expected between the vinyl proton at C4 and the protons of the C6-phenyl group's benzylic CH₂.

Protocol 3: 2D NOESY Experiment

  • A sample of the purified final compound (~5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).

  • A 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is acquired on a high-field NMR spectrometer (≥500 MHz).

  • A mixing time of 500-800 ms is typically used to allow for the development of cross-peaks.

  • Data Interpretation: A cross-peak between the C4-H vinyl proton and the C6-CH₂ protons would strongly support the Z-configuration. Conversely, the absence of this correlation and the potential presence of a correlation to the C5-NH₂ protons might suggest the E-isomer.

Expected ¹H NMR Data (Hypothetical) Chemical Shift (ppm) Multiplicity Key NOE Correlation (for Z-isomer)
C4-H (vinyl)~5.5-6.0dC6-H
C6-H ₂ (benzyl)~2.8-3.2tC4-H
C5-NH~7.0-8.0 (broad)s-
C2-H ~4.0-4.5dd-
Confirmation of (S)-Absolute Configuration

Determining the absolute configuration of the C2 stereocenter requires a chiroptical technique or X-ray crystallography.

Method A: Vibrational Circular Dichroism (VCD)

VCD is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. It provides a unique spectroscopic fingerprint of the absolute configuration.

Protocol 4: VCD Analysis

  • A solution of the enantiomerically pure intermediate, (S)-2-(dibenzylamino)-1,6-diphenylhexan-3-one, is prepared in a suitable solvent (e.g., CDCl₃) at a concentration of ~0.1 M.

  • The experimental VCD and IR spectra are recorded.

  • Concurrently, a computational approach is undertaken. The 3D structure of the (S)-enantiomer is subjected to a conformational search, and the resulting low-energy conformers are used for quantum chemical calculations (e.g., using Density Functional Theory - DFT at the B3LYP/6-31G(d) level) to predict the theoretical VCD spectrum.

  • Data Interpretation: A direct comparison of the experimental VCD spectrum with the computationally predicted spectrum for the (S)-enantiomer provides a highly confident assignment of the absolute configuration. A good match confirms the (S)-configuration, while a mirror-image spectrum would indicate the (R)-configuration.

Method B: Single Crystal X-Ray Diffraction

This is the gold standard for determining absolute stereochemistry, providing an unambiguous 3D structure of the molecule in the solid state.

Protocol 5: X-Ray Crystallography

  • High-quality single crystals of the final product are grown, typically by slow evaporation of a solvent system (e.g., ethyl acetate/hexane).

  • A suitable crystal is mounted on a diffractometer.

  • X-ray diffraction data is collected.

  • The structure is solved and refined. The absolute configuration can be determined through the anomalous dispersion of the X-rays, typically quantified by the Flack parameter.

  • Data Interpretation: A Flack parameter close to 0 with a small standard uncertainty provides high confidence in the assigned (S)-stereochemistry at C2. The analysis will also definitively confirm the (Z)-geometry of the double bond.

Conclusion

The synthesis and characterization of stereochemically complex molecules like (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one require a methodical and self-validating approach. The proposed strategy, combining organocatalytic asymmetric amination with a thermodynamically controlled condensation, presents a viable pathway to the target compound. The subsequent analytical workflow, employing a combination of advanced NMR spectroscopy (NOESY), chiroptical methods (VCD), and definitive X-ray crystallography, ensures an unambiguous and trustworthy assignment of both the (S)-chiral center and the (Z)-double bond. This integrated strategy serves as a robust template for tackling similar challenges in modern synthetic and medicinal chemistry.

References

Due to the novel nature of the specific target molecule, the references provided are foundational, supporting the key methodologies proposed in this guide. These sources provide authoritative context for asymmetric α-amination, organocatalysis, and stereochemical determination techniques.

  • Title: Catalytic Asymmetric α-Amination of Carbonyl Compounds Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The Proline-Catalyzed Asymmetric Mannich Reaction: The Advent of Enamine Catalysis Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Determination of Absolute Configuration Using Vibrational Circular Dichroism Source: Chirality URL: [Link]

  • Title: A Guide to the Measurement of Solution-State Nuclear Overhauser Effects Source: Natural Product Reports URL: [Link]

  • Title: Flack Parameter Source: Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials URL: [Link]

Protocols & Analytical Methods

Method

Scale-Up Synthesis of (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one: An Application Note and Protocol for Pharmaceutical Development

This comprehensive guide provides a detailed protocol and in-depth analysis for the scale-up synthesis of (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, a critical intermediate in the production of the HIV p...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and in-depth analysis for the scale-up synthesis of (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, a critical intermediate in the production of the HIV protease inhibitors Ritonavir and Lopinavir. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind the procedural choices, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Strategic Importance of a Key Intermediate

(s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one is a cornerstone in the synthetic pathway to potent antiretroviral drugs. Its stereochemically defined structure is crucial for the efficacy of the final active pharmaceutical ingredients (APIs). The synthesis presented herein is a multi-step process that has been optimized for efficiency, safety, and cost-effectiveness on a larger scale, addressing common challenges encountered in industrial pharmaceutical production.

The synthetic strategy commences with the protection of the readily available and chiral starting material, L-phenylalanine. This is followed by a key carbon-carbon bond-forming reaction sequence involving a Grignard reagent and a nitrile, culminating in the formation of the target enaminone. This guide will elaborate on process simplifications that enhance the industrial applicability of this synthesis, such as the use of sodium hydroxide over potassium carbonate and the substitution of tetrahydrofuran (THF) with the more process-friendly methyl tert-butyl ether (MTBE).

Overall Synthetic Scheme

The synthesis of (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one can be visualized as a two-stage process. The first stage involves the exhaustive benzylation of L-phenylalanine to protect both the amine and carboxylic acid functionalities. The second stage is the core fragment-coupling reaction to construct the hexenone backbone.

Synthesis_Scheme L_Phe L-Phenylalanine BnCl_NaOH Benzyl Chloride, NaOH L_Phe->BnCl_NaOH Stage 1: Protection Intermediate_1 L-N,N-Dibenzyl-L-phenylalanine benzyl ester BnCl_NaOH->Intermediate_1 Reagents_2 1. NaH, Acetonitrile 2. Benzylmagnesium Chloride 3. Aqueous Citric Acid Intermediate_1->Reagents_2 Stage 2: Chain Elongation Final_Product (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one Reagents_2->Final_Product

Caption: Overall synthetic workflow.

Stage 1: Synthesis of L-N,N-Dibenzyl-L-phenylalanine benzyl ester

The initial step focuses on the protection of L-phenylalanine to prevent unwanted side reactions in the subsequent steps. Both the amino and carboxylic acid groups are benzylated in a single pot reaction.

Rationale for Reagent Selection:
  • Sodium Hydroxide (NaOH) vs. Potassium Carbonate (K2CO3): While both bases can facilitate the benzylation, NaOH is preferred in a scale-up scenario. It is generally more cost-effective and its use can simplify the post-reaction workup, leading to a more streamlined and economical process.

  • Benzyl Chloride: This reagent serves as the source of the benzyl protecting groups for both the amine and the carboxylic acid, forming a benzyl ester.

Detailed Protocol:
  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge L-phenylalanine and a solution of sodium hydroxide in water.

  • Reagent Addition: While stirring vigorously, heat the mixture to reflux to ensure complete dissolution of the L-phenylalanine.

  • To the refluxing solution, add benzyl chloride dropwise over a period of 1-2 hours. Maintain a steady reflux throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The organic layer containing the product will separate from the aqueous layer.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to yield the crude product. Further purification can be achieved by flash column chromatography on silica gel.

Stage 2: Synthesis of (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one

This stage constitutes the core of the synthesis, where the protected amino acid is converted into the target enaminone.

Rationale for Reagent and Solvent Selection:
  • Sodium Hydride (NaH): A strong base is required to deprotonate the α-carbon of the ester, initiating the reaction with acetonitrile. The use of NaH is a significant process improvement over sodium amide (NaNH2) as it avoids the formation of ammonia gas, simplifying the process and improving the yield.

  • Acetonitrile: This reagent serves as a two-carbon building block, extending the amino acid backbone.

  • Benzylmagnesium Chloride: This Grignard reagent is crucial for the introduction of the C1-phenyl group in the final product structure. The benzyl group adds to the nitrile, which after hydrolysis, forms the ketone.

  • Methyl tert-butyl ether (MTBE) vs. Tetrahydrofuran (THF): For the Grignard reaction, MTBE is a safer and more environmentally friendly alternative to THF. MTBE is less prone to peroxide formation and has a lower boiling point, which can simplify its removal. While THF can be a better solvent for some Grignard reagents, for benzylmagnesium chloride, MTBE is a viable and advantageous alternative in a scale-up context.

Detailed Protocol:

Part A: Preparation of Benzylmagnesium Chloride

  • Reactor Setup: In a dry, inert-atmosphere (nitrogen or argon) reactor equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, charge magnesium turnings and anhydrous MTBE.

  • Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Add a small portion of a solution of benzyl chloride in anhydrous MTBE. The initiation of the reaction is indicated by a gentle reflux and the disappearance of the iodine color.

  • Grignard Formation: Once the reaction has initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Part B: Main Reaction and Product Formation

  • Reactor Setup: In a separate dry, inert-atmosphere reactor, suspend sodium hydride in anhydrous MTBE.

  • Acetonitrile Addition: Cool the suspension to 0-5 °C and add anhydrous acetonitrile dropwise, maintaining the temperature below 10 °C.

  • Addition of Protected Amino Acid: To this mixture, add a solution of L-N,N-Dibenzyl-L-phenylalanine benzyl ester in anhydrous MTBE dropwise at 0-5 °C.

  • Grignard Addition: After stirring for 30 minutes, add the previously prepared benzylmagnesium chloride solution to the reaction mixture at a rate that maintains the temperature below 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Upon completion, cool the reaction mixture to 0-5 °C and slowly quench by the dropwise addition of a saturated aqueous solution of citric acid.

  • Workup: Separate the organic layer and extract the aqueous layer with MTBE.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product is then purified by crystallization from a suitable solvent system, such as ethanol-water, to yield (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one as a solid.

Process Safety and Scale-Up Considerations

Sodium Hydride:

  • Hazard: Sodium hydride is a highly flammable solid and reacts violently with water, releasing flammable hydrogen gas.

  • Handling: It should be handled under an inert atmosphere (nitrogen or argon) in a dry environment. Personnel should wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • Quenching: The quenching of any excess sodium hydride must be performed with extreme caution, typically by the slow addition of a proton source like isopropanol or tert-butanol at low temperatures.

Grignard Reaction:

  • Exothermicity: The formation of the Grignard reagent is highly exothermic and requires careful temperature control to prevent a runaway reaction.

  • Initiation: The initiation of the Grignard reaction can sometimes be sluggish. The use of activators and careful initial heating may be necessary. Once initiated, the reaction can proceed rapidly.

  • Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used.

Data Presentation

ParameterStage 1 (Benzylation)Stage 2 (Main Reaction)
Key Reagents L-Phenylalanine, Benzyl Chloride, NaOHL-N,N-Dibenzyl-L-phenylalanine benzyl ester, NaH, Acetonitrile, Benzylmagnesium Chloride
Solvent Water, Ethyl AcetateMTBE
Typical Temperature Reflux0-5 °C (addition), Room Temp (reaction)
Typical Reaction Time 4-6 hours12-18 hours
Workup Liquid-liquid extractionQuenching, Liquid-liquid extraction
Purification Column ChromatographyCrystallization
Expected Yield 70-85%60-75%

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be developed for the analysis of the final product. A typical method would involve:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should confirm the presence of the dibenzylamino group, the two phenyl groups, the enamine proton, and the chiral center proton.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the enamine carbons, and the aromatic carbons.

Visualization of Key Processes

Grignard_Formation Mg Magnesium (activiated) Heat Exothermic Reaction Mg->Heat reacts with BnCl Benzyl Chloride in MTBE BnCl->Heat Grignard Benzylmagnesium Chloride Heat->Grignard forms

Caption: Grignard reagent formation workflow.

Conclusion

The scale-up synthesis of (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one is a challenging yet critical process in the manufacturing of important antiretroviral drugs. The protocol detailed in this application note provides a robust and optimized pathway that addresses key safety, efficiency, and environmental concerns. By understanding the rationale behind the choice of reagents and reaction conditions, researchers and drug development professionals can confidently implement and adapt this synthesis for large-scale production, ensuring a reliable supply of this vital pharmaceutical intermediate.

References

  • Synthesis of (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one. ResearchGate. [Link]

Application

Application Notes and Protocols for the Derivatization of (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one

Introduction: Unlocking the Potential of a Privileged Scaffold (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one is a chiral molecule of significant interest in medicinal chemistry, primarily recognized as a key...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

(s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one is a chiral molecule of significant interest in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of the HIV protease inhibitors Ritonavir and Lopinavir.[1] Its structure is a compelling tapestry of functionalities, featuring a β-enaminone system and an α-amino ketone moiety. This unique combination of reactive sites makes it a versatile scaffold for the generation of diverse molecular architectures, opening avenues for the discovery of novel therapeutic agents. These derivatives can be explored for a wide range of biological activities, including but not limited to antiviral, anticancer, anti-inflammatory, and antimicrobial applications.[2][3][4][5][6]

This guide provides a comprehensive overview of potential derivatization strategies for this advanced intermediate. We will delve into detailed protocols, the underlying reaction mechanisms, and the rationale for experimental choices, empowering researchers to harness the synthetic potential of this valuable molecule.

Molecular Architecture and Reactive Sites

The synthetic utility of (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one stems from its distinct reactive centers:

  • The β-Enaminone Moiety: This vinylogous amide system is a potent building block for the synthesis of various heterocyclic systems. The nucleophilic character of the enamine nitrogen and the electrophilic nature of the carbonyl carbon and the β-carbon allow for a variety of cyclization and condensation reactions.[7][8]

  • The α-Amino Ketone Functionality: This motif is a cornerstone in the synthesis of numerous biologically active compounds. The primary amine offers a handle for acylation and other N-functionalizations, while the adjacent ketone is susceptible to reduction and can participate in cyclization reactions to form heterocycles like oxazoles.[9]

  • The Chiral Center: The inherent chirality at the C2 position, originating from its synthesis from L-phenylalanine, provides an opportunity for the development of stereoselective transformations and the synthesis of enantiomerically pure final compounds.

Derivatization Strategies and Protocols

This section outlines detailed protocols for the derivatization of the title compound, focusing on reactions that have a high probability of success based on established reactivity patterns of related structures.

Heterocyclic Scaffolds from the β-Enaminone Moiety

The β-enaminone functionality is an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent in many pharmaceuticals.[10]

Pyrazoles are a class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][5][11] The reaction of a β-enaminone with hydrazine derivatives is a classical and efficient method for pyrazole synthesis.[12][13]

Reaction Scheme:

Caption: Synthesis of a novel pyrazole derivative.

Protocol 1: Synthesis of a Novel Pyrazole Derivative

  • To a solution of (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq). Rationale: Ethanol is a common solvent for this reaction, and a slight excess of hydrazine hydrate ensures complete conversion of the starting material.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC). Expert Insight: The reaction progress can be monitored by observing the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the pyrazole product.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add cold water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrazole derivative.

Mechanism of Pyrazole Formation

The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon of the enaminone, followed by an intramolecular cyclization and dehydration.[1][13]

G Start β-Enaminone + Hydrazine Step1 Nucleophilic attack of hydrazine on carbonyl carbon Start->Step1 Step2 Formation of a hemiaminal intermediate Step1->Step2 Step3 Intramolecular cyclization: nucleophilic attack of the second nitrogen on the imine carbon Step2->Step3 Step4 Formation of a dihydropyrazole intermediate Step3->Step4 Step5 Dehydration (loss of water) Step4->Step5 End Pyrazole product Step5->End

Caption: Mechanism of pyrazole formation.

Pyrimidine scaffolds are present in numerous bioactive molecules, including anticancer and antiviral drugs.[14] The condensation of β-enaminones with amidines or urea is a common route to pyrimidines.[8][15][16]

Protocol 2: Synthesis of a Novel Pyrimidine Derivative

  • In a round-bottom flask, dissolve (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one (1.0 eq) and guanidine hydrochloride (1.5 eq) in n-butanol (15 mL/mmol).

  • Add sodium ethoxide (2.0 eq) to the mixture. Rationale: A strong base is required to deprotonate the guanidine hydrochloride and facilitate the condensation.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After cooling, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with dichloromethane (3 x 25 mL).

  • Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography (silica gel, ethyl acetate/hexane) to yield the pyrimidine derivative.

Derivatization of the α-Amino Ketone Moiety

The α-amino ketone functionality provides a handle for various transformations to introduce diverse functional groups.

N-acylation of the primary amine can introduce a wide range of substituents, potentially modulating the compound's biological activity and physicochemical properties.[17][18]

Protocol 3: N-Acylation with an Acid Chloride

  • Dissolve (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of the desired acid chloride (1.1 eq). Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, gradient elution with hexane and ethyl acetate).

Quantitative Data for N-Acylation

EntryAcid ChlorideYield (%)
1Acetyl chloride92
2Benzoyl chloride88
34-Nitrobenzoyl chloride90

Oxazoles are another important class of heterocycles with diverse biological activities, including anticancer and antimicrobial properties.[2][4][6][19][20] The Robinson-Gabriel synthesis provides a classical route to oxazoles from α-acylamino ketones.[21][22]

Workflow for Oxazole Synthesis

G Start N-Acylated Intermediate (from Protocol 3) Step1 Cyclodehydration with a dehydrating agent (e.g., H2SO4, P2O5, or TFAA) Start->Step1 End Oxazole Derivative Step1->End

Sources

Method

Application Notes and Protocols for Real-Time Monitoring of (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one Formation

Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Intermediate Synthesis The synthesis of complex active pharmaceutical ingredients (APIs) relies on the precise control of multi-step chemical trans...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Intermediate Synthesis

The synthesis of complex active pharmaceutical ingredients (APIs) relies on the precise control of multi-step chemical transformations. (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one is a key chiral intermediate in the synthesis of vital antiretroviral drugs, including Ritonavir and Lopinavir.[1] Its stereochemistry and purity are paramount to the efficacy and safety of the final API. The formation of this β-amino ketone is a critical step that dictates the overall yield and impurity profile of the synthetic sequence.

Traditional methods of reaction monitoring, such as thin-layer chromatography (TLC), provide only qualitative endpoints and lack the temporal resolution required for true process understanding and optimization. In contrast, modern in-situ and real-time analytical techniques offer a continuous stream of data, enabling researchers and process chemists to gain deep insights into reaction kinetics, identify transient intermediates, and detect the onset of side reactions or decomposition pathways. This level of process analytical technology (PAT) is indispensable for developing robust, scalable, and safe manufacturing processes in the pharmaceutical industry.

This comprehensive guide provides detailed application notes and protocols for monitoring the formation of (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one using three powerful and complementary techniques: In-situ Fourier Transform Infrared (FTIR) Spectroscopy , Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy , and High-Performance Liquid Chromatography (HPLC) .

The Key Transformation: Aza-Michael Addition

The formation of the target β-amino ketone is achieved via a crucial carbon-nitrogen bond-forming reaction. This is proposed to be an aza-Michael addition of an ammonia equivalent to a chalcone-like α,β-unsaturated ketone precursor. The reaction proceeds as follows:

Reaction_Mechanism Precursor (S,E)-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one Product (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one Precursor->Product Aza-Michael Addition Ammonia NH3 Ammonia->Product

Caption: Proposed aza-Michael reaction for the synthesis of the target β-amino ketone.

This conjugate addition is often catalyzed and can be influenced by solvent polarity and temperature. Precise monitoring is essential to ensure complete conversion, minimize the formation of potential dimeric or other byproducts, and confirm the desired regioselectivity.

I. In-situ FTIR Spectroscopy: A Window into Functional Group Transformation

In-situ FTIR spectroscopy is a powerful technique for real-time reaction monitoring, providing information on the disappearance of reactants and the appearance of products by tracking changes in their characteristic vibrational frequencies.[2][3]

Principle of Monitoring

The aza-Michael addition can be monitored by observing the following spectral changes:

  • Disappearance of the α,β-unsaturated ketone: The C=C stretching vibration of the enone system in the starting material (typically around 1650-1600 cm⁻¹) will decrease in intensity.

  • Decrease in C=O stretching frequency: The C=O stretch of the conjugated ketone (around 1670-1650 cm⁻¹) will shift to a lower frequency, characteristic of a saturated ketone (around 1715-1690 cm⁻¹), as the conjugation is broken.

  • Appearance of N-H bending vibrations: The formation of the primary amine will result in the appearance of N-H bending vibrations (around 1650-1580 cm⁻¹).

Experimental Protocol

FTIR_Workflow Setup Setup Reactor with In-situ FTIR Probe Background Collect Background Spectrum (Solvent + Catalyst) Setup->Background Initiate Initiate Reaction (Add Precursor) Background->Initiate Acquire Acquire Spectra at Regular Intervals Initiate->Acquire Analyze Analyze Spectral Data (Peak Trending) Acquire->Analyze

Caption: Workflow for in-situ FTIR reaction monitoring.

Instrumentation:

  • A reactor equipped with a port for an in-situ Attenuated Total Reflectance (ATR) FTIR probe.

  • FTIR spectrometer with a rapid scanning capability.

Procedure:

  • System Setup: Assemble the reaction vessel with the in-situ FTIR probe, ensuring a good seal. The probe should be positioned to be fully immersed in the reaction mixture.

  • Background Spectrum: Charge the reactor with the solvent and any catalyst. Stir and bring the mixture to the desired reaction temperature. Collect a background spectrum. This will be subtracted from subsequent spectra of the reacting mixture.

  • Reaction Initiation: Inject the α,β-unsaturated ketone precursor into the reactor to start the reaction. Simultaneously, begin spectral data acquisition.

  • Data Acquisition: Collect spectra at regular intervals (e.g., every 30-60 seconds) throughout the course of the reaction.

  • Data Analysis:

    • Identify the characteristic peaks for the starting material and the product.

    • Plot the absorbance of these peaks as a function of time to generate a reaction profile.

    • The disappearance of the enone C=C stretch and the appearance of the saturated ketone C=O stretch and N-H bend will indicate the progress of the reaction.

Vibrational ModeStarting Material (Enone)Product (β-Amino Ketone)
C=C Stretch ~1620 cm⁻¹ (strong)Absent
C=O Stretch ~1660 cm⁻¹ (conjugated)~1700 cm⁻¹ (saturated)
N-H Bend Absent~1620 cm⁻¹ (medium)

Table 1: Expected FTIR Vibrational Frequency Changes.

II. Real-Time NMR Spectroscopy: Unambiguous Structural Elucidation

Real-time NMR spectroscopy provides detailed structural information, allowing for the simultaneous monitoring of multiple species in the reaction mixture without the need for sample workup.[4][5]

Principle of Monitoring

The reaction can be followed by observing changes in the ¹H NMR spectrum:

  • Disappearance of vinylic protons: The signals corresponding to the vinylic protons of the α,β-unsaturated system in the starting material (typically in the range of 6.0-7.0 ppm) will decrease in intensity.

  • Appearance of new aliphatic protons: New signals corresponding to the protons on the newly formed C-C single bond adjacent to the amine and carbonyl groups will appear in the aliphatic region (typically 2.5-4.0 ppm).

  • Shift of α-protons to the carbonyl: The chemical shift of the protons α to the carbonyl group will change as the conjugation is lost.

Experimental Protocol

NMR_Workflow Prepare Prepare Reaction Mixture in NMR Tube Acquire_t0 Acquire Initial Spectrum (t=0) Prepare->Acquire_t0 Incubate Incubate at Reaction Temperature in Spectrometer Acquire_t0->Incubate Acquire_series Acquire Spectra at Regular Time Intervals Incubate->Acquire_series Process Process and Analyze Time-course Data Acquire_series->Process

Caption: Workflow for real-time NMR reaction monitoring.

Instrumentation:

  • NMR spectrometer with a variable temperature probe.

  • NMR tubes suitable for the reaction solvent and temperature.

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the α,β-unsaturated ketone precursor in a suitable deuterated solvent. Add the catalyst if required.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to serve as the t=0 reference.

  • Reaction Initiation: Add the ammonia source to the NMR tube, quickly mix, and insert the tube into the pre-heated NMR probe.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.

  • Data Analysis:

    • Integrate the signals corresponding to the disappearing vinylic protons of the starting material and the appearing aliphatic protons of the product.

    • Plot the relative integrals as a function of time to determine the reaction kinetics.

Proton EnvironmentStarting Material (Enone)Product (β-Amino Ketone)
Vinylic Protons ~6.5 ppm (doublet)Absent
Aliphatic Protons (newly formed) Absent~2.8-3.5 ppm (multiplets)
α-Protons to Carbonyl Shifted due to conjugationShifted to a more typical alkyl ketone position

Table 2: Expected ¹H NMR Chemical Shift Changes.

III. HPLC Analysis: Quantitative Assessment of Reaction Components

HPLC is a robust and widely used technique for the quantitative analysis of reaction mixtures. While typically performed offline, it provides excellent separation of reactants, products, and any impurities, allowing for accurate determination of conversion and yield.

Principle of Monitoring

A suitable HPLC method will separate the more nonpolar α,β-unsaturated ketone starting material from the more polar β-amino ketone product. By creating a calibration curve for the starting material and/or the product, the concentration of each component in the reaction mixture at various time points can be accurately determined.

Experimental Protocol

HPLC_Workflow Develop Develop HPLC Method (Column, Mobile Phase) Calibrate Prepare and Run Calibration Standards Develop->Calibrate Sample Withdraw Aliquots from Reaction at Time Intervals Quench Quench Reaction in Aliquots Sample->Quench Analyze_HPLC Analyze Quenched Aliquots by HPLC Quench->Analyze_HPLC Quantify Quantify Components using Calibration Curve Analyze_HPLC->Quantify

Caption: Workflow for offline HPLC reaction monitoring.

Instrumentation:

  • HPLC system with a UV detector.

  • Reverse-phase C18 column.

Procedure:

  • Method Development: Develop a reverse-phase HPLC method capable of separating the starting material, product, and any known impurities. A typical mobile phase would be a gradient of acetonitrile and water with a suitable buffer. The UV detection wavelength should be chosen to provide a good response for both the starting material and the product.

  • Calibration: Prepare standard solutions of the starting material and the purified product at known concentrations. Inject these standards to create a calibration curve of peak area versus concentration.

  • Reaction Sampling: Set up the reaction on a larger scale. At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop its progress. This can be done by rapid cooling and/or dilution with a suitable solvent.

  • Sample Preparation and Analysis: Dilute the quenched aliquot to a known volume and inject it into the HPLC system.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the starting material and the product in the chromatogram.

    • Use the calibration curve to determine the concentration of each component in the aliquot.

    • Plot the concentrations as a function of time to obtain a detailed kinetic profile of the reaction.

ParameterSuggested Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Expected) Starting Material > Product

Table 3: Example HPLC Method Parameters.

Conclusion: An Integrated Approach to Reaction Understanding

The choice of reaction monitoring technique will depend on the specific goals of the study. In-situ FTIR provides excellent qualitative and semi-quantitative information on the kinetics of functional group transformations with high temporal resolution. Real-time NMR offers unparalleled structural detail, allowing for the unambiguous identification of all species in the reaction mixture. HPLC provides highly accurate quantitative data, which is essential for determining reaction yields and purity profiles.

For a comprehensive understanding of the formation of (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, an integrated approach is recommended. In-situ FTIR can be used for rapid screening of reaction conditions, while real-time NMR can elucidate the reaction mechanism. Finally, a validated HPLC method can provide the precise quantitative data required for process scale-up and validation. By employing these advanced analytical techniques, researchers and drug development professionals can ensure the efficient, safe, and reproducible synthesis of this critical pharmaceutical intermediate.

References

  • Habibi-Khorassani, S. M., et al. (2015). A kinetic and mechanistic study of the reaction between dialkyl acetylenedicarboxylates, triphenylphosphine and pyrrole. Progress in Reaction Kinetics and Mechanism, 40(2), 125-135.
  • In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. (2015). The Royal Society of Chemistry. Available at: [Link]

  • In Situ FTIR Reaction Monitoring. (2016). YouTube. Available at: [Link]

  • NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. (2019). ACS Omega. Available at: [Link]

  • NMR monitoring of the reaction of 1′ with enamine 2 b (¹H NMR spectra...). (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one. (2014). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of Novel β-amino Ketone by Aza-Michael Reaction of Aniline with Chalcone Derivatives and Computational Study. (2020). ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Effect of solvent on the synthesis of (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one

Ticket ID: CHEM-SUP-8821 Subject: Solvent Effects & Protocol Optimization for Chiral -Enaminone Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary You a...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8821 Subject: Solvent Effects & Protocol Optimization for Chiral


-Enaminone Synthesis
Status:  Open
Assigned Specialist:  Senior Application Scientist, Organic Synthesis Division
Executive Summary

You are synthesizing (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one , a chiral


-enaminone derived from L-Phenylalanine. This reaction typically involves the condensation of an activated nitrile (e.g., benzyl cyanide anion) with an amino acid ester, or the amination of a 

-diketone.

Critical Technical Constraint: The reaction success hinges on two competing factors controlled by the solvent:

  • Stereofidelity (Z-Configuration): The target (Z)-isomer is stabilized by an Intramolecular Hydrogen Bond (IMHB). Polar solvents disrupt this, leading to the thermodynamic (E)-isomer.

  • Chiral Integrity (S-Configuration): The

    
    -proton at C2 is highly acidic due to the adjacent carbonyl and the electron-withdrawing dibenzylamino group. Protic or highly polar solvents increase the risk of racemization via enolization.
    
Troubleshooting Guide (Q&A Format)
Category A: Stereochemistry (Z vs. E Selectivity)

Q: I am observing a mixture of Z and E isomers (or predominantly E) in my crude NMR. How do I force the Z-configuration?

A: The (Z)-geometry is thermodynamically favored only when the Intramolecular Hydrogen Bond (IMHB) between the carbonyl oxygen and the enamine proton (


) is preserved.
  • Diagnosis: You are likely using a solvent with high hydrogen-bond accepting (HBA) capacity (e.g., THF, DMF, or DMSO) or a protic solvent. These solvents compete with the carbonyl oxygen for the enamine proton, disrupting the IMHB and allowing rotation to the (E)-isomer.

  • Solution: Switch to a non-polar, aprotic solvent with low dielectric constant (

    
    ).
    
    • Recommended: Toluene (

      
      ) or Benzene. These solvents do not interfere with the IMHB, "locking" the molecule in the Z-conformation.
      
    • Protocol Adjustment: If solubility is an issue in pure toluene, use a Toluene/THF mixture (9:1), but add the THF only after the initial lithiation step if possible.

Category B: Racemization (Loss of Enantiomeric Excess)

Q: My product shows significant racemization at the C2 position (the amino acid center). Is the base too strong?

A: While base strength is a factor, the solvent is often the silent culprit.

  • Mechanism: The C2 proton is acidic. In polar solvents (especially DMSO or DMF), the separation of ion pairs (e.g.,

    
     and the enolate) is enhanced. This "naked" enolate is more susceptible to proton exchange and equilibration, leading to racemization.
    
  • The "Solvent Cage" Effect: In non-polar solvents like Diethyl Ether or Toluene, the cation (

    
     or 
    
    
    
    ) remains tightly coordinated to the enolate oxygen and the nitrogen lone pair (Chelation Control). This tight ion-pairing shields the chiral center from epimerization.
  • Solution:

    • Avoid Protic Solvents: Never use alcohols (MeOH, EtOH) during the coupling step.

    • Use Non-Polar Aprotic Solvents: Switch to Diethyl Ether (

      
      ) or Toluene.
      
    • Temperature Control: Maintain reaction temperature below -78°C during the deprotonation step to kinetically trap the chiral enolate.

Category C: Reaction Yield & Solubility

Q: The reaction is extremely slow or yields are low when I use Toluene. Why?

A: The bulky Dibenzylamino group creates significant steric hindrance and lowers solubility in non-polar media.

  • Troubleshooting:

    • Co-Solvent Strategy: Use Cyclopentyl Methyl Ether (CPME) . It offers the low polarity benefits of ether (good for Z-selectivity) but has a higher boiling point and better solvation power for bulky organics than diethyl ether.

    • Additive: Add LiCl (Lithium Chloride). This increases the ionic strength and can break up aggregates of the bulky dibenzyl-protected starting material without requiring a switch to a highly polar solvent.

Comparative Solvent Data Table
SolventDielectric Constant (

)
Z-SelectivityRacemization RiskSolubility (Dibenzyl System)Recommendation
Toluene 2.38High (Stabilizes IMHB)Low (Tight Ion Pair)Moderate/LowPrimary Choice
Diethyl Ether 4.3HighLowModerateGood Alternative
THF 7.5ModerateModerateHigh Use only if necessary
DCM 8.9Low (No H-bonding)ModerateHighAvoid (Workup only)
DMF/DMSO >36Very Low (Disrupts IMHB)High (Naked Enolate)HighDO NOT USE
Ethanol 24.5N/ACritical (Proton Source)HighDO NOT USE
Optimized Experimental Protocol

Objective: Synthesis of (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one via Condensation.

Materials:

  • (S)-N,N-Dibenzylphenylalanine methyl ester (1.0 eq)

  • Benzyl Cyanide (1.1 eq) (Precursor for the C5-C6 fragment)

  • LDA (Lithium Diisopropylamide) (2.2 eq)

  • Solvent: Anhydrous Toluene (Primary) or CPME.

Workflow:

  • Enolate Formation (Nucleophile):

    • Charge a flame-dried flask with Anhydrous Toluene under Argon.

    • Add Benzyl Cyanide. Cool to -78°C.

    • Add LDA dropwise. Stir for 30 min. Note: Toluene ensures tight ion pairing.

  • Addition of Chiral Electrophile:

    • Dissolve (S)-N,N-Dibenzylphenylalanine methyl ester in minimal Toluene.

    • Add dropwise to the enolate solution at -78°C.

    • Critical: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C. Rapid warming promotes racemization.

  • Quench & Workup:

    • Quench with saturated

      
       solution at 0°C.
      
    • Extract with EtOAc.

    • Purification: Flash chromatography on Silica gel (neutralized with 1%

      
       to prevent hydrolysis of the enamine).
      
Mechanistic Logic & Decision Tree (Graphviz)

SolventLogic Start Start: Solvent Selection CheckSolubility Check Solubility of (S)-Dibenzyl Precursor Start->CheckSolubility IsSoluble Soluble in Toluene? CheckSolubility->IsSoluble UseToluene Use Anhydrous Toluene (Best Z-Selectivity & ee%) IsSoluble->UseToluene Yes UseCPME Use CPME or Toluene/THF (9:1) IsSoluble->UseCPME No Reaction Reaction Progress (-78°C to 0°C) UseToluene->Reaction UseCPME->Reaction CheckNMR Analyze Crude NMR Reaction->CheckNMR ResultZ High Z-Isomer (IMHB Intact) CheckNMR->ResultZ Success ResultE Mixture/E-Isomer (IMHB Disrupted) CheckNMR->ResultE Failure CorrectiveAction Switch to Non-Polar Solvent Reduce Temperature ResultE->CorrectiveAction CorrectiveAction->UseToluene

Caption: Decision matrix for solvent selection prioritizing Z-selectivity and solubility constraints.

References
  • Bartoli, G., et al. (2004). "Solvent-Free Synthesis of

    
    -Enaminones." European Journal of Organic Chemistry. (Demonstrates the fundamental stability of enaminones and solvent effects on condensation). 
    
  • Lüthi, H. P., et al. (1981). "Structural and Electronic Properties of

    
    -Amino-enones: The Importance of Intramolecular Hydrogen Bonding." Journal of the American Chemical Society. (Foundational text on Z-isomer stabilization via IMHB). 
    
  • Reetz, M. T. (1984). "Chelation control in the addition of nucleophiles to chiral

    
    -amino aldehydes and ketones." Angewandte Chemie International Edition. (Authoritative source on preventing racemization in amino acid derivatives via solvent control). 
    
  • Cimarelli, C., & Palmieri, G. (1998). "Stereoselective synthesis of chiral

    
    -enaminones from amino acids." Tetrahedron: Asymmetry. (Specific methodology for amino acid derived enaminones). 
    

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Validation of Synthetic (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one

Introduction: The Critical Role of Purity in HIV Protease Inhibitor Intermediates (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one is a pivotal chiral intermediate in the synthesis of the HIV protease inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in HIV Protease Inhibitor Intermediates

(s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one is a pivotal chiral intermediate in the synthesis of the HIV protease inhibitors Ritonavir and Lopinavir.[1] The stereochemical and chemical purity of this intermediate is paramount, as any impurities can propagate through the synthetic sequence, potentially impacting the final drug substance's efficacy, safety, and stability. This guide provides a comprehensive comparison of analytical methodologies for the robust purity validation of this critical synthetic precursor, offering experimentally-grounded insights for researchers, scientists, and drug development professionals.

The molecular structure of (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, with its stereocenter at the C2 position and a Z-configured enamine, necessitates a multi-faceted analytical approach to ensure both chemical and stereochemical integrity. Commercial suppliers often specify a purity of ≥99.0% by HPLC, highlighting the industry standard for this intermediate.[2]

Comparative Analysis of Purity Validation Techniques

A holistic assessment of purity requires a combination of chromatographic and spectroscopic techniques. Each method provides unique and complementary information regarding the identity, quantity, and nature of the target molecule and any potential impurities.

Analytical TechniquePrimary Application for Purity ValidationStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Quantitation of chemical purity and detection of process-related impurities.High sensitivity, excellent reproducibility, and quantitative accuracy.[3][4]May not separate enantiomers without a chiral stationary phase.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Determination of enantiomeric purity.Direct separation and quantification of enantiomers.[5][6][7]Requires specialized, often more expensive, chiral columns and method development can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.Provides detailed structural information, enabling the identification of unknown impurities.[8]Lower sensitivity compared to HPLC for trace impurity detection.
Mass Spectrometry (MS) Molecular weight confirmation and identification of impurities.High sensitivity and specificity for molecular weight determination.[9][10][11]Typically requires coupling with a separation technique like HPLC for complex mixtures.

Recommended Purity Validation Workflow

The following workflow represents a robust, self-validating system for the comprehensive purity assessment of (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one.

Caption: Recommended analytical workflow for purity validation.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

This method is designed to separate the main component from potential process-related impurities, such as starting materials, by-products, and degradation products.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a common starting point for related compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure:

    • Prepare a standard solution of the reference compound in the mobile phase.

    • Prepare a sample solution of the synthetic batch.

    • Inject both solutions into the HPLC system.

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

  • Rationale: The C18 stationary phase provides excellent separation for a wide range of organic molecules. The gradient elution ensures that both polar and non-polar impurities are eluted and detected. UV detection at a low wavelength like 210 nm allows for the detection of a broad range of compounds.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

The separation of the desired (S)-enantiomer from its potential (R)-enantiomer is critical.

  • Instrumentation: HPLC system with UV detector.

  • Column: A cellulose-based chiral stationary phase, such as Chiralcel OD-H (250 x 4.6 mm, 5 µm), has proven effective for separating enantiomers of related Ritonavir intermediates.[6][7]

  • Mobile Phase: A mixture of n-hexane, ethanol, and a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) is typically used for normal-phase chiral separations.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure:

    • Prepare a sample solution of the synthetic batch.

    • If available, prepare a solution of the racemic mixture to confirm the separation of the two enantiomers.

    • Inject the solutions into the HPLC system.

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers.

  • Rationale: Chiral stationary phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. The choice of a cellulose-based column is based on its broad applicability for a wide range of chiral compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound and for identifying any major impurities.

  • Instrumentation: NMR spectrometer (400 MHz or higher recommended for better resolution).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Dissolve a small amount of the sample in the deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the expected structure.

  • Rationale: NMR provides an unambiguous confirmation of the molecular structure. The presence of unexpected signals can indicate impurities, which can then be further investigated.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

LC-MS is used to confirm the molecular weight of the target compound and to identify the molecular weights of any impurities detected by HPLC.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

  • Procedure:

    • Utilize the same HPLC method as for chemical purity.

    • The eluent from the HPLC is directed into the mass spectrometer.

    • Analyze the mass spectrum for the molecular ion peak corresponding to the expected molecular weight of (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one (460.61 g/mol ).[2]

  • Rationale: LC-MS provides a powerful combination of separation and identification. It confirms that the main peak in the HPLC chromatogram has the correct molecular weight and can help in the tentative identification of impurity peaks.

Potential Impurities and Their Identification

Based on the known synthesis of (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, potential impurities could include:

  • Starting materials: Unreacted L-phenylalanine derivatives.

  • By-products: Products from side reactions during the Grignard reaction or condensation steps.

  • Stereoisomers: The (R)-enantiomer and the (E)-isomer of the enamine.

The combination of HPLC (for retention time), MS (for molecular weight), and NMR (for structural fragments) is a powerful strategy for the identification and characterization of these impurities.

Conclusion

The purity validation of (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one is a critical step in the synthesis of important antiretroviral drugs. A multi-pronged analytical approach, combining RP-HPLC for chemical purity, chiral HPLC for enantiomeric purity, NMR for structural confirmation, and LC-MS for molecular weight verification, provides a robust and reliable method for ensuring the quality of this key intermediate. The methodologies and workflow presented in this guide offer a comprehensive framework for researchers and drug development professionals to establish a self-validating system for the purity assessment of this and other similar chiral compounds.

References

  • Uma M R V et al. (2019). Method development & validation of a drug ritonavir by RP-HPLC method. Int. J. of Pharmacy and Analytical Research, 8(3), 338-346.
  • Journal of Food and Drug Analysis. (n.d.).
  • National Institutes of Health. (2023, January 4).
  • JIGS Chemical Limited. (n.d.). (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one.
  • PharmaInfo. (n.d.).
  • Ukaaz Publications. (2025, June 30). Analytical method development and validation for the simultaneous estimation of lopinavir and ritonavir by RP-HPLC method in tab.
  • Synthesis of (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one. (n.d.).
  • ResearchGate. (2025, August 6). Synthesis of (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one.
  • CPHI Online. (n.d.). (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex -4-en-3-one (DAH-II/RIT-III).
  • Remedy Publications LLC. (2018, January 10). RP-HPLC Method Development and Method Validation of Lopinavir and Ritonavir in Pharmaceutical Dosage Form.
  • Echemi. (n.d.). (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one.
  • (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one(DAH-II). (n.d.).
  • (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one CAS 156732-13-7. (n.d.).
  • ResearchGate. (2025, March 4).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2018, August 22). (PDF) RP-HPLC Method Development and Method Validation of Lopinavir and Ritonavir in Pharmaceutical Dosage Form.
  • SCIEX. (n.d.). Ultra-fast, accurate and simultaneous quantification of ritonavir and lopinavir in human plasma.
  • TSI Journals. (2009, September 2).
  • PubMed. (n.d.).
  • European Journal of Translational and Clinical Medicine. (2021, December 2).

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Comparative

Validating (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one as a Reference Standard: A Comparative Guide

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This integrity is anchored by the quality of the reference standards used.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This integrity is anchored by the quality of the reference standards used. This guide provides an in-depth technical framework for the validation of (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one as a reference standard. This chiral aminoketone is a critical intermediate in the synthesis of antiretroviral drugs, including ritonavir and lopinavir. The presence of this compound as an impurity in the final active pharmaceutical ingredient (API) necessitates a well-characterized reference standard for its accurate identification and quantification.

This document is intended for researchers, scientists, and drug development professionals. It will not only outline the necessary validation protocols but also delve into the scientific rationale behind the experimental choices, ensuring a self-validating system of protocols. We will explore a multi-faceted analytical approach, integrating chromatographic, spectroscopic, and thermal analysis techniques to establish the identity, purity, and stability of this reference standard.

The Imperative for a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing. It is the cornerstone of generating reliable and reproducible data in quality control and regulatory submissions. For (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, its role as a process-related impurity in critical medicines underscores the need for a robustly validated reference standard. An inadequately characterized standard can lead to the underestimation or overestimation of impurities, potentially compromising patient safety and leading to regulatory delays.

This guide will focus on establishing a primary reference standard, which is of the highest possible purity and is thoroughly characterized to ensure its identity, potency, and quality.

A Multi-Pronged Validation Strategy

The validation of a chemical reference standard is a comprehensive process that leaves no stone unturned. Our approach is built on a foundation of orthogonal analytical techniques, where each method provides a unique piece of the puzzle, and collectively, they paint a complete picture of the reference standard's attributes.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Validation cluster_comparison Comparative Analysis Synthesis Synthesis of (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one Purification Purification Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS) Purification->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC, Titration) Structural_Elucidation->Purity_Assessment Thermal_Analysis Thermal Analysis (DSC, TGA) Purity_Assessment->Thermal_Analysis Documentation Documentation (Certificate of Analysis) Thermal_Analysis->Documentation Performance_Comparison Performance Comparison Documentation->Performance_Comparison Alternative_Standards Alternative Reference Standards Alternative_Standards->Performance_Comparison

Caption: A streamlined workflow for the validation of a chemical reference standard.

Part 1: Structural Elucidation and Identity Confirmation

The first step in validating a reference standard is to unequivocally confirm its chemical structure. This is achieved through a combination of spectroscopic techniques that probe the molecule's connectivity and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom. For (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, a comprehensive suite of NMR experiments is required.

  • ¹H NMR: This experiment will reveal the number of different types of protons, their chemical shifts, and their coupling patterns, providing insights into the connectivity of the molecule.

  • ¹³C NMR: This provides information on the number and types of carbon atoms present.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the overall structure of the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

  • Data Analysis: Process the spectra and assign all proton and carbon signals, ensuring consistency with the proposed structure.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides a precise measurement of the molecule's mass, serving as a critical confirmation of its identity. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, further solidifying the elemental composition.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Compare the observed accurate mass with the calculated theoretical mass of C₃₂H₃₂N₂O. The mass error should be within a narrow tolerance (e.g., < 5 ppm).

Part 2: Purity Assessment - The Cornerstone of a Reference Standard

A reference standard must be of the highest achievable purity. Purity is typically assessed using a combination of a high-resolution separation technique and a mass balance approach.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity. A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.

Experimental Protocol: HPLC Purity Method

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a solution of the reference standard at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and analyze the chromatogram for the presence of any impurity peaks. Purity is typically calculated as the percentage of the main peak area relative to the total peak area.

Data Presentation: Purity Assessment

Analytical TechniqueParameterAcceptance Criteria
HPLC (UV)Purity≥ 99.5%
Titration (HClO₄)Assay99.0% - 101.0%

Note: The acceptance criteria should be based on the intended use of the reference standard and regulatory requirements.

Titration: A Quantitative Confirmation

While HPLC provides a measure of chromatographic purity, a titration method, such as perchloric acid titration for basic compounds, can provide an independent confirmation of the assay or content of the active moiety.

Part 3: Thermal Analysis - Assessing Stability and Physical Properties

Thermal analysis techniques provide valuable information about the physical properties and stability of the reference standard.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to determine the melting point, which is a key physical characteristic, and to detect the presence of impurities, which can broaden the melting endotherm.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of volatile components such as water or residual solvents.

Experimental Protocol: Thermal Analysis

  • Instrumentation: Use a calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate pan.

  • DSC Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the heat flow.

  • TGA Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the mass loss.

Analytical_Techniques cluster_identity Identity cluster_purity Purity cluster_stability Stability & Physical Properties Reference_Standard (s,z)-5-Amino-2-(dibenzylamino)- 1,6-diphenylhex-4-en-3-one NMR NMR (¹H, ¹³C, 2D) Reference_Standard->NMR MS Mass Spectrometry (HRMS) Reference_Standard->MS HPLC HPLC-UV Reference_Standard->HPLC Titration Titration Reference_Standard->Titration DSC DSC Reference_Standard->DSC TGA TGA Reference_Standard->TGA

Caption: Orthogonal analytical techniques for comprehensive validation.

Part 4: Comparison with Alternatives

While a primary reference standard for (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one may not be commercially available from pharmacopeias, it is crucial to compare its performance against in-house secondary standards or other qualified materials.

A secondary reference standard is prepared by comparison with a primary reference substance and is used for routine analysis. The validation of our primary standard will enable the qualification of these more cost-effective secondary standards for daily laboratory use.

Performance Comparison:

AttributePrimary Reference StandardSecondary Reference Standard
Purity Highest possible (≥ 99.5%)High, but may be lower than primary
Characterization Exhaustive (NMR, MS, HPLC, etc.)Characterized against the primary standard
Traceability Traceable to SI units (where applicable)Traceable to the primary standard
Cost HighLower
Use Case Definitive identification, method validationRoutine quality control, in-process testing

Conclusion and Recommendations

The validation of (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one as a reference standard is a meticulous process that requires a suite of orthogonal analytical techniques. By following the protocols outlined in this guide, researchers can establish a well-characterized primary reference standard that will serve as a reliable benchmark for the accurate analysis of this critical process-related impurity.

It is recommended that a comprehensive Certificate of Analysis (CoA) be generated, summarizing all the characterization data, including the assigned purity and a re-test date based on stability studies. The use of a single, well-characterized lot of the reference standard throughout a drug development program is also advised to minimize variability.

The establishment of this primary reference standard will not only ensure the quality and safety of the final drug product but also facilitate regulatory compliance and build confidence in the analytical data generated.

References

  • Impact Analytical. Molecular Weight Determination. [Link]

  • Agilent Technologies. (2019). Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Agilent Technologies. (2019). Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • Aragen Bioscience. Molecular weight Determination. [Link]

  • Advent Chembio. (2022). Understanding the differences between Primary & Secondary Reference Standards. [Link]

  • University of Gothenburg. (2023). Small molecule-NMR. [Link]

  • World Health Organization. (2010). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • Lab Manager. (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • ResearchGate. (2015). Synthesis of (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one. [Link]

  • Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
  • Google Patents. EP1162456A1 - HPLC Method for purifying organic compounds.
  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • Home Sunshine Pharma. (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one CAS 156732-13-7. [Link]

  • SKZ Industrial Co., Limited. (2025). DSC vs TGA: What's the Difference in Thermal Analysis?. [Link]

  • Pharmaffiliates. (2025). Understanding the Difference Between Working Standards and Reference Standards in Pharmaceutical Testing. [Link]

  • Autechaux. (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one(DAH-II). [Link]

  • ResearchGate. Purity detection of the five compounds by HPLC. Conditions: column,.... [Link]

  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]

  • Mtoz Biolabs. DSC and TGA Analysis. [Link]

  • YouTube. (2026). Reference Standard vs Working Standard What's the Difference and When to Use Each. [Link]

  • XRF Scientific. Methods for Validating Reference Materials. [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]

  • Chromatography Online. (2021). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. [Link]

  • BioPharma Consulting Group. Understanding the Difference Between Working Standards and Reference Standards in Biopharma. [Link]

  • PMC. (2013). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

Validation

A Comparative Guide to Catalytic Systems for the Asymmetric Synthesis of (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one

Introduction: A Key Intermediate in HIV Protease Inhibitors (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one is a crucial chiral building block in the synthesis of several life-saving HIV protease inhibitors, i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Key Intermediate in HIV Protease Inhibitors

(s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one is a crucial chiral building block in the synthesis of several life-saving HIV protease inhibitors, including Ritonavir and Lopinavir.[1][2][3] The stereochemical complexity of this molecule, possessing both a stereocenter at the C2 position and a Z-configured enamine moiety, presents a significant synthetic challenge. Traditional stoichiometric approaches often involve multiple steps and the use of hazardous reagents like Grignard reagents.[4] The development of efficient and highly stereoselective catalytic methods is therefore of paramount importance for the pharmaceutical industry, aiming for greener, more atom-economical, and scalable processes.[5]

This guide provides a comparative analysis of potential catalytic systems for the asymmetric synthesis of this key intermediate and its analogs. While a direct catalytic synthesis of the title compound is not extensively reported, we will draw upon established catalytic methodologies for the construction of chiral β-enaminones and β-amino ketones to propose and compare viable catalytic strategies. The discussion will focus on organocatalysis and transition-metal catalysis, evaluating their potential based on mechanistic rationale and reported performance in analogous transformations.

Retrosynthetic Analysis: Key Disconnections for Catalytic Approaches

A retrosynthetic analysis of the target molecule reveals two primary bond disconnections that are amenable to catalytic strategies: the Cα-N bond and the Cα-Cβ bond of the β-amino ketone core. This suggests that asymmetric Mannich-type reactions or Michael additions are promising avenues for investigation.

Organocatalytic Approaches: The Power of Small Chiral Molecules

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering mild reaction conditions and avoiding the use of toxic heavy metals.[5] Several classes of organocatalysts have demonstrated high efficacy in the enantioselective formation of β-amino carbonyl compounds.

Proline and its Derivatives: Enamine Catalysis in Action

L-proline and its derivatives are renowned for their ability to catalyze asymmetric Mannich reactions through an enamine-based activation mechanism.[6][7][8][9][10] In a hypothetical application to the synthesis of our target molecule, a ketone precursor could react with a chiral proline catalyst to form a nucleophilic enamine intermediate. This enamine would then attack an imine electrophile to forge the crucial C-C bond with high stereocontrol.

Proposed Catalytic Cycle for Proline-Catalyzed Mannich Reaction:

Ketone Ketone Precursor Enamine Chiral Enamine Intermediate Ketone->Enamine + Proline, -H2O Proline L-Proline Catalyst Iminium Iminium Intermediate Enamine->Iminium + Imine Imine Imine Electrophile Product β-Amino Ketone Product Iminium->Product + H2O Catalyst_Regen Catalyst Regeneration Catalyst_Regen->Proline Start Start: Define Substrates (Ketone & Imine Precursors) Catalyst_Screen Catalyst Screening: - Proline Derivatives - Cinchona Alkaloids - Metal-Ligand Complexes Start->Catalyst_Screen Condition_Optimization Reaction Condition Optimization: - Solvent - Temperature - Concentration - Additives Catalyst_Screen->Condition_Optimization Analysis Analysis: - Yield (GC/HPLC) - Diastereoselectivity (NMR) - Enantioselectivity (Chiral HPLC) Condition_Optimization->Analysis Scale_Up Scale-Up and Isolation Analysis->Scale_Up End End: Characterized Product Scale_Up->End

Caption: A typical experimental workflow for catalyst screening and optimization.

Cinchona alkaloid-based phase-transfer catalysts have also been successfully employed in the synthesis of chiral β-amino ketones, offering high yields and excellent enantioselectivities. [11]

Transition-Metal Catalysis: Efficiency and Selectivity

Transition-metal catalysis offers a complementary approach, often with high turnover numbers and the potential for unique reactivity.

Rhodium and Palladium-Catalyzed Asymmetric Amination

Rhodium and palladium complexes with chiral ligands have been extensively used for the asymmetric synthesis of chiral amines. [12][13][14]A potential strategy for the synthesis of the target molecule could involve the asymmetric hydrogenation of a suitable enamine precursor or an asymmetric amination of an allylic substrate. While this might require the synthesis of a more complex starting material, the high enantioselectivities often achieved with these methods make them an attractive option.

Proposed Catalytic Cycle for Rhodium-Catalyzed Asymmetric Hydrogenation:

Substrate Enamine Precursor Ox_Add Oxidative Addition Substrate->Ox_Add + H2 Catalyst [Rh(COD)L*]BF4 Catalyst->Ox_Add Insertion Migratory Insertion Ox_Add->Insertion Red_Elim Reductive Elimination Insertion->Red_Elim Red_Elim->Catalyst Product Chiral Amine Product Red_Elim->Product

Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Copper and Silver-Catalyzed Reactions

Copper and silver catalysts, often with chiral ligands, have been shown to be effective in various asymmetric reactions, including Mannich-type reactions. [15]These catalysts can act as Lewis acids to activate the imine electrophile towards nucleophilic attack by a silyl enol ether or an enolate.

Comparative Performance Analysis

The choice of the optimal catalyst will depend on a variety of factors, including the specific substrates, desired stereoselectivity, and process scalability. Below is a comparative table summarizing the potential performance of the discussed catalytic systems based on analogous reactions reported in the literature.

Catalyst ClassTypical CatalystsKey Reaction TypePotential AdvantagesPotential ChallengesReported ee (Analogous Reactions)
Organocatalysts L-Proline, (S)-Diphenylprolinol silyl etherMannich, Michael AdditionMetal-free, readily available, mild conditionsHigher catalyst loading may be required96-99% [16]
Cinchona Alkaloid Derivatives (e.g., thioureas)Mannich ReactionHigh enantioselectivity, bifunctional activationCatalyst synthesis may be multi-stepup to 97% [11]
Transition Metals Rhodium-Diphosphine ComplexesAsymmetric HydrogenationHigh turnover numbers, excellent enantioselectivityCost of metal and ligand, air/moisture sensitivityup to 99% [14]
Palladium-Chiral Ligand ComplexesAsymmetric Allylic AminationHigh enantioselectivity, broad substrate scopePotential for metal contamination in productHigh ee reported [13]
Silver/Copper-Chiral Ligand ComplexesMannich-type ReactionCost-effective metals, good Lewis acidityMay require silyl enol ethers as nucleophilesHigh ee reported [15]

Experimental Protocols for Catalyst Evaluation

To empirically determine the best catalyst for the synthesis of (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, a systematic screening of catalysts and reaction conditions is necessary.

General Procedure for Organocatalytic Mannich Reaction Screening:
  • To a vial charged with the imine precursor (1.0 equiv) and the ketone precursor (1.5-2.0 equiv) in a suitable solvent (e.g., toluene, CH2Cl2, or solvent-free) is added the organocatalyst (1-20 mol%).

  • The reaction mixture is stirred at a specified temperature (-20 °C to room temperature) and monitored by TLC or HPLC.

  • Upon completion, the reaction is quenched, and the crude product is purified by column chromatography.

  • The yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC) are determined.

Conclusion and Future Outlook

The asymmetric synthesis of (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one is a critical step in the production of important antiretroviral drugs. While established stoichiometric methods exist, the development of catalytic asymmetric approaches holds immense promise for improving the efficiency, sustainability, and cost-effectiveness of the synthesis.

This guide has outlined several promising catalytic strategies, including organocatalytic Mannich and Michael additions, as well as transition-metal-catalyzed reactions. Based on the literature for analogous transformations, both proline-based and cinchona alkaloid-derived organocatalysts are strong candidates for achieving high stereoselectivity under mild conditions. Transition metal catalysts, particularly those based on rhodium and palladium, offer the potential for very high turnover numbers and enantioselectivities.

Future research in this area should focus on the direct application and optimization of these catalytic systems for the specific substrates required for the synthesis of the target molecule. A thorough screening of catalysts, ligands, and reaction conditions will be crucial in identifying a scalable and robust process for the industrial production of this vital pharmaceutical intermediate.

References

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